Ethyl 4-amino-3-nitropicolinate
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Overview
Description
Ethyl 4-amino-3-nitropicolinate is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of an ethyl ester group, an amino group at the 4-position, and a nitro group at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-3-nitropicolinate typically involves the nitration of ethyl 4-aminopicolinate. The process begins with the preparation of ethyl 4-aminopicolinate, which is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over the reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-3-nitropicolinate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Ethyl 4,3-diaminopicolinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: this compound derivatives with oxidized amino groups.
Scientific Research Applications
Ethyl 4-amino-3-nitropicolinate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-nitropicolinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Ethyl 4-amino-3-nitropicolinate can be compared with other nitropyridine derivatives:
Ethyl 4-amino-2-nitropicolinate: Similar structure but with the nitro group at the 2-position.
Ethyl 4-amino-5-nitropicolinate: Similar structure but with the nitro group at the 5-position.
Ethyl 4-amino-3,5-dinitropicolinate: Contains two nitro groups at the 3 and 5 positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H9N3O4 |
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Molecular Weight |
211.17 g/mol |
IUPAC Name |
ethyl 4-amino-3-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C8H9N3O4/c1-2-15-8(12)6-7(11(13)14)5(9)3-4-10-6/h3-4H,2H2,1H3,(H2,9,10) |
InChI Key |
GHHNCHKRAVYGNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1[N+](=O)[O-])N |
Origin of Product |
United States |
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